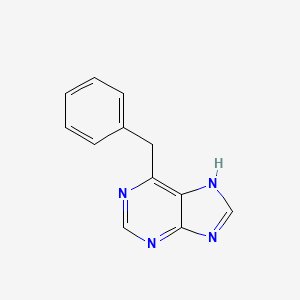

6-Benzyl-1H-purine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Benzyl-1H-purine is a useful research compound. Its molecular formula is C12H10N4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 265417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Plant Growth and Development

Cytokinin Activity

6-Benzylaminopurine is primarily recognized for its function as a cytokinin, a class of plant hormones that promote cell division and growth. It has been extensively studied for its effects on:

- Increased Cell Division : BAP stimulates cell division in various plant tissues, enhancing growth rates and improving yields in crops .

- Flowering and Fruit Development : It promotes flowering and fruit set, contributing to higher fruit quality and quantity. For example, treatments with BAP have been shown to enhance the postharvest quality of vegetables such as broccoli and asparagus by retaining green color and extending shelf life .

- Tissue Culture : BAP is widely used in plant tissue culture to induce shoot formation from explants. Its application allows for the micropropagation of numerous plant species, facilitating conservation and commercial production .

Postharvest Technology

Shelf Life Extension

Research indicates that BAP can effectively extend the shelf life of cut flowers and greens. For instance:

- Cut Flowers : Conditioning with BAP has been shown to double the lifespan of cut shoots from certain species when kept in water .

- Vegetable Preservation : Studies have demonstrated that treating fresh-cut broccoli florets with BAP can significantly prolong their storage life at commercial temperatures (6±1°C) by maintaining quality attributes over time .

Pharmacological Applications

Antiparasitic Activity

Recent studies have explored the potential pharmacological applications of purine derivatives, including 6-benzylaminopurine:

- Trypanocidal Properties : Research has identified trypanocidal activity in purine analogues synthesized from BAP derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. These studies revealed that certain derivatives exhibit significant antiparasitic activity with low half-inhibitory concentrations (IC50) values .

Synthetic Chemistry

Synthesis of Purine Derivatives

6-Benzylaminopurine serves as a precursor for synthesizing various purine derivatives that possess biological activities:

- Chiral Nucleobases : The synthesis of chiral N6-benzyladenine derivatives has been investigated for their potential as cytokinins or anticytokinins. These compounds have shown varying affinities for cytokinin receptors in Arabidopsis thaliana, indicating their potential use in targeted plant growth regulation .

- Proapoptotic Agents : In cancer research, derivatives of 6-benzylaminopurine have been synthesized and evaluated for proapoptotic activity in human cancer cell lines. Certain compounds showed selective toxicity towards T-cell leukemia cells, highlighting their potential as therapeutic agents .

Analyse Chemischer Reaktionen

Direct Condensation from Hypoxanthine

A one-step synthesis utilizes hypoxanthine and benzylamine in a DMF solvent with a composite catalyst (I₂/P₂O₅/ZnCl₂, mass ratio 1:0.22–0.25:0.01–0.02) at 50–75°C. The reaction achieves 92% yield and high purity by leveraging synergistic catalysis for direct N9-benzylation .

| Catalyst Ratio | Temperature | Solvent | Yield |

|---|---|---|---|

| P₂O₅:ZnCl₂:I₂ = 1:0.25:0.02 | 60–70°C | DMF | 92% |

Nucleophilic Substitution from 6-Chloropurine

6-Chloropurine reacts with benzylamine in the presence of triethylamine (Et₃N) at 70–72°C, yielding 6-BAP via SNAr (nucleophilic aromatic substitution). Excess Et₃N (3.2–3.5 equivalents) ensures complete conversion, with ethanol recrystallization achieving >95% purity .

N7 vs. N9 Selectivity

Reactions with bulky alkylating agents (e.g., tert-butyl bromide) exhibit solvent-dependent regioselectivity:

-

Dichloroethane (DCE) favors N7-alkylation (e.g., 7-(tert-butyl)-6-chloropurine) .

-

Acetonitrile (ACN) promotes isomerization to the thermodynamically stable N9-alkylated product .

| Alkylating Agent | Solvent | Catalyst | Major Product | Yield |

|---|---|---|---|---|

| tert-Butyl bromide | DCE | SnCl₄ | N7-isomer | 85% |

| 2-Bromo-2-methylbutane | ACN | SnCl₄ | N9-isomer | 36% |

Thiolation

6-BAP reacts with benzylthiol in basic media to form 6-(benzylthio)purine , a thioether derivative. This reaction proceeds via SNAr mechanism in DMF, with yields up to 78% .

Chiral Modifications

Chiral N⁶-benzyladenine derivatives are synthesized via substitution with α-methylbenzylamine. The S-enantiomer shows higher affinity for Arabidopsis AHK3 cytokinin receptors compared to the R-form, demonstrating stereochemical influence on bioactivity .

| Substituent | Amine | Conditions | Yield | Receptor Affinity (AHK3) |

|---|---|---|---|---|

| 2-Fluoro | S-α-methylbenzylamine | DIPEA, 80°C | 73% | 94% of BA activity |

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating above 80°C in polar solvents (e.g., ACN) leads to decomposition into hypoxanthine and benzylamine derivatives .

-

Isomerization : N7-alkylated products isomerize to N9-alkylated forms under reflux conditions, driven by thermodynamic stability .

Mechanistic Insights

-

Catalytic Role of I₂/P₂O₅/ZnCl₂ : The composite catalyst enhances electrophilicity at C6 of hypoxanthine, facilitating benzylamine attack via a concerted acid-base mechanism .

-

Solvent Effects : Polar aprotic solvents (DMF, DCE) stabilize transition states in SNAr reactions, while protic solvents (ethanol) aid in product precipitation .

Industrial-Scale Optimization

Eigenschaften

CAS-Nummer |

29866-18-0 |

|---|---|

Molekularformel |

C12H10N4 |

Molekulargewicht |

210.23 g/mol |

IUPAC-Name |

6-benzyl-7H-purine |

InChI |

InChI=1S/C12H10N4/c1-2-4-9(5-3-1)6-10-11-12(15-7-13-10)16-8-14-11/h1-5,7-8H,6H2,(H,13,14,15,16) |

InChI-Schlüssel |

PVRBGBGMDLPYKG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2=C3C(=NC=N2)N=CN3 |

Kanonische SMILES |

C1=CC=C(C=C1)CC2=C3C(=NC=N2)N=CN3 |

Key on ui other cas no. |

29866-18-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.